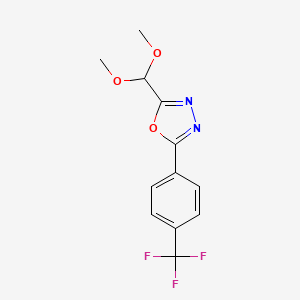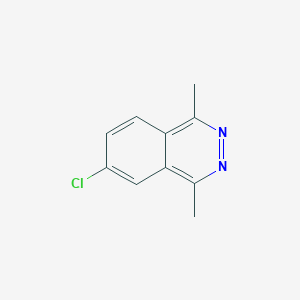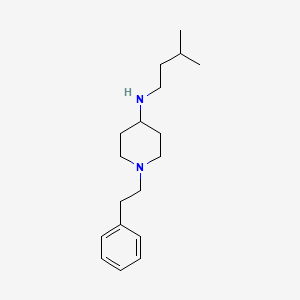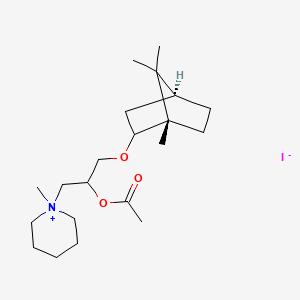
C21H38Ino3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C21H38Ino3 is known as 3-Quinuclidinyl benzilate. It is a white crystalline powder with a bitter taste and no odor. This compound is notable for its stability in most solvents and its ability to function as a competitive inhibitor of acetylcholine at muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl benzilate typically involves the esterification of benzilic acid with 3-quinuclidinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of 3-Quinuclidinyl benzilate .
Industrial Production Methods
Industrial production of 3-Quinuclidinyl benzilate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
3-Quinuclidinyl benzilate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
3-Quinuclidinyl benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies of acetylcholine receptors and their role in various physiological processes.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions related to acetylcholine dysfunction.
Industry: The compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
3-Quinuclidinyl benzilate exerts its effects by functioning as a competitive inhibitor of acetylcholine at muscarinic receptor sites. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects. The compound primarily affects the peripheral nervous system, but it also has significant effects on the central nervous system, including causing stupor, confusion, and hallucinations .
類似化合物との比較
Similar Compounds
Atropine: Another muscarinic receptor antagonist with similar effects but different chemical structure.
Scopolamine: Shares similar pharmacological properties but has a different molecular composition.
Benztropine: Used in the treatment of Parkinson’s disease and has similar anticholinergic effects
Uniqueness
3-Quinuclidinyl benzilate is unique due to its high potency and long duration of action compared to other muscarinic receptor antagonists. Its stability in various solvents and resistance to degradation also make it distinct .
特性
分子式 |
C21H38INO3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
[1-(1-methylpiperidin-1-ium-1-yl)-3-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propan-2-yl] acetate;iodide |
InChI |
InChI=1S/C21H38NO3.HI/c1-16(23)25-18(14-22(5)11-7-6-8-12-22)15-24-19-13-17-9-10-21(19,4)20(17,2)3;/h17-19H,6-15H2,1-5H3;1H/q+1;/p-1/t17-,18?,19?,21+;/m0./s1 |
InChIキー |
NVMDMJAJFOBLHM-VXIHQUKFSA-M |
異性体SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2C[C@@H]3CC[C@]2(C3(C)C)C.[I-] |
正規SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2CC3CCC2(C3(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)
![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)
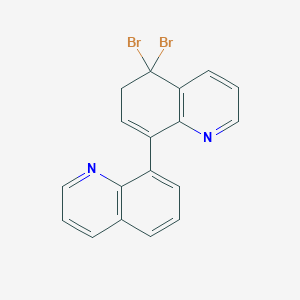
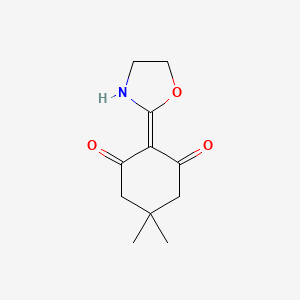

![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
![Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-](/img/structure/B12635100.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)

